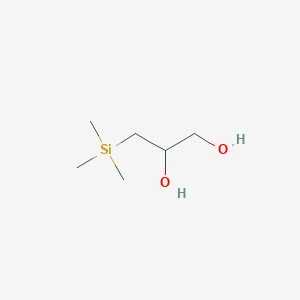
2-(prop-2-enoylamino)butane-2-sulfonic Acid
Overview
Description
Synthesis Analysis
The synthesis of sulfonic acid derivatives like 2-(prop-2-enoylamino)butane-2-sulfonic acid often involves reactions with sulfonyl groups to introduce functionality. For example, β-cyclodextrin-butane sulfonic acid has been used as a catalyst for the synthesis of amidoalkyl-naphthols, showcasing the versatility of sulfonic acid derivatives in catalysis (Gong et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives, including 2-(prop-2-enoylamino)butane-2-sulfonic acid, is characterized by the presence of a sulfonic acid group, which significantly influences their chemical reactivity and physical properties. Studies such as the one by Moujahid et al. (2005) on aniline sulfonic acid derivatives highlight the impact of the sulfonic acid group on the molecular structure and properties of such compounds (Moujahid et al., 2005).
Chemical Reactions and Properties
Sulfonic acids and their derivatives are known for their reactivity in various chemical reactions. For instance, 4-(succinimido)-1-butane sulfonic acid has been utilized as a Brönsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives, demonstrating the chemical versatility of sulfonic acid compounds (Khaligh, 2015).
Physical Properties Analysis
The physical properties of sulfonic acid derivatives are influenced by their molecular structure. For example, the introduction of sulfonic acid groups can enhance the water solubility and thermal stability of compounds, which is crucial for their application in various industrial processes (Peng et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-(prop-2-enoylamino)butane-2-sulfonic acid and related compounds are characterized by their reactivity towards nucleophiles and electrophiles, making them valuable in synthesis and catalysis. The study on phenyl-amino sulfonic solid acid-MCM-41 complex highlights the catalytic potential of sulfonic acid derivatives in organic synthesis, offering insights into their chemical properties and applications (Adam & Kueh, 2014).
Scientific Research Applications
Synthesis and antimicrobial evaluation of sulfonate derivatives
A study highlighted the synthesis of novel sulfonate derivatives with potential biological activity, including quaternary ammonium salts derived from 1,3-propane and/or 1,4-butane sultone. These compounds, particularly one containing a carboxypyridinium group, exhibited high antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the utility of sulfonate chemistry in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
This research introduced a new nanosized N-sulfonated acid catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. The catalyst showed excellent yields and could be reused multiple times without loss of activity, highlighting the application of sulfonate derivatives in green chemistry and catalysis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Catalysis and Polymerization
Polymerization of aniline sulfonic acid derivatives
The incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDHs) was investigated, with a focus on the polymerization of these derivatives after thermal treatment. This study offers insights into the design of novel hybrid materials with potential applications in catalysis, sensing, and electronic devices (Moujahid, Dubois, Besse, & Leroux, 2005).
Synthesis of magnetic nanocatalyst for accelerated synthesis
A magnetic nanocatalyst based on 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles was synthesized for the accelerated synthesis of benzothiazolylamino phenylmethyl-2-naphthols. This work underscores the utility of sulfonate-containing magnetic nanocatalysts in facilitating solvent-free, efficient, and eco-friendly synthetic processes (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Solubility and Phase Behavior
Modulating the solubility of zwitterionic polymers
A study explored how the spacer group in zwitterionic monomers influences the solubility and thermoresponsive behavior of the resulting polyzwitterions in water and aqueous salt solutions. This research provides valuable insights into the design of zwitterionic materials with tailored solubility and responsiveness, which can be crucial for biomedical applications (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Safety And Hazards
The compound is considered toxic if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Appropriate personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
prop-2-enoic acid;2-(prop-2-enoylamino)butane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(3,5-2)13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXQYOOUXSXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(NC(=O)C=C)S(=O)(=O)O.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961031 | |
| Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(prop-2-enoylamino)butane-2-sulfonic Acid | |
CAS RN |
40623-75-4 | |
| Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)




![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)


![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
